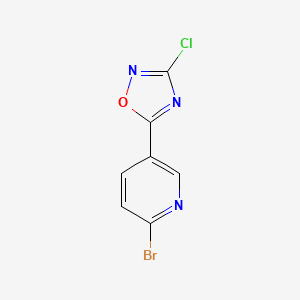
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is a heterocyclic compound that contains both bromine and chlorine atoms The presence of the 1,2,4-oxadiazole ring, a five-membered ring with two nitrogen atoms and one oxygen atom, makes this compound particularly interesting for various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-chloropyridine with an amidoxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions.
Cyclization: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts like palladium or copper salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-YL)pyridine
- 2-Bromo-5-(3-phenyl-1,2,4-oxadiazol-5-YL)pyridine
Uniqueness
2-Bromo-5-(3-chloro-1,2,4-oxadiazol-5-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the oxadiazole and pyridine rings makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H3BrClN3O |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
5-(6-bromopyridin-3-yl)-3-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-2-1-4(3-10-5)6-11-7(9)12-13-6/h1-3H |
Clave InChI |
NTBVNZYIIOOBDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC(=NO2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


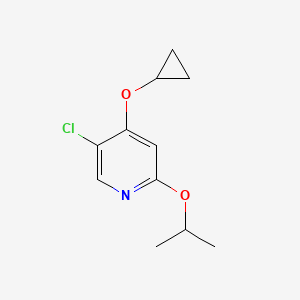

![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
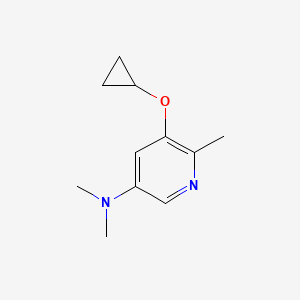
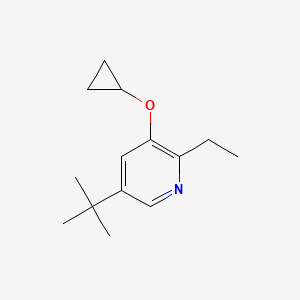
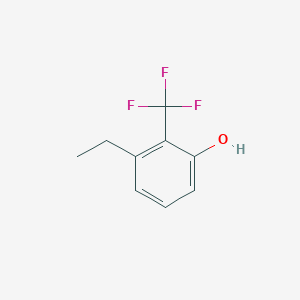
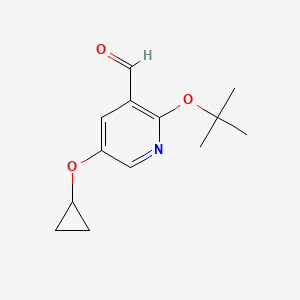
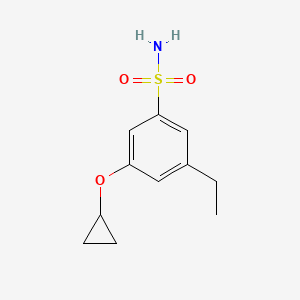
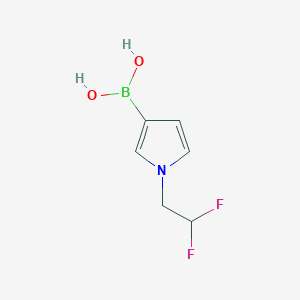

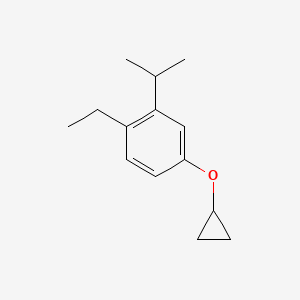
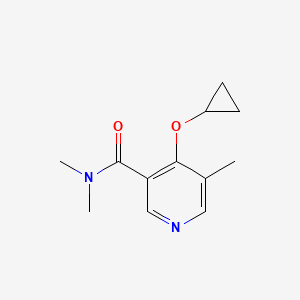
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)

